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Compound of Interest

Compound Name: 4-Oxoheptanoic acid

Cat. No.: B1336091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
oxoheptanoic acid (CAS 924-97-0), a keto acid with potential applications in chemical

synthesis and pharmaceutical development. Due to the limited availability of public domain

experimental spectra, this guide presents predicted spectral data based on established

principles of spectroscopy, alongside generalized experimental protocols for acquiring such

data.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-oxoheptanoic acid. These

predictions are based on computational models and empirical data for similar chemical

structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 4-Oxoheptanoic Acid
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~2.75 Triplet 2H -CH₂-COOH

~2.65 Triplet 2H -C(=O)-CH₂-

~2.40 Triplet 2H -CH₂-CH₂-C(=O)-

~1.60 Sextet 2H -CH₂-CH₃

~0.90 Triplet 3H -CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Oxoheptanoic Acid

Chemical Shift (ppm) Assignment

~210 C=O (ketone)

~178 C=O (carboxylic acid)

~45 -CH₂- (adjacent to ketone)

~37 -CH₂- (adjacent to ketone)

~29 -CH₂- (adjacent to carboxylic acid)

~17 -CH₂-CH₃

~13 -CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Oxoheptanoic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (carboxylic acid

dimer)

2960-2850 Medium C-H stretch (aliphatic)

~1715 Strong C=O stretch (ketone)

~1710 Strong C=O stretch (carboxylic acid)

~1410 Medium O-H bend (in-plane)

~1280 Medium C-O stretch

~930 Medium (broad) O-H bend (out-of-plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 4-Oxoheptanoic Acid

m/z Ion Notes

144.0786 [M]⁺
Molecular Ion (Calculated

Exact Mass)

145.0859 [M+H]⁺ Protonated Molecule

167.0679 [M+Na]⁺ Sodium Adduct

127.0753 [M-OH]⁺ Loss of hydroxyl radical

99.0446 [M-COOH]⁺ Loss of carboxyl group

71.0497 [C₄H₇O]⁺
Fragmentation of the alkyl

chain

57.0340 [C₃H₅O]⁺
Fragmentation of the alkyl

chain

43.0184 [C₂H₃O]⁺
Acetyl cation, characteristic of

a methyl ketone
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Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI).

Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. These

should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 4-oxoheptanoic acid for ¹H NMR or 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard (e.g., TMS) if required for precise chemical

shift referencing.

Cap the tube and gently agitate to ensure complete dissolution.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.
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Pulse Sequence: Proton-decoupled single-pulse experiment.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption line shapes.

Perform baseline correction.

Calibrate the chemical shift axis using the solvent or internal standard peak.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 4-oxoheptanoic acid directly onto the ATR crystal.

Apply pressure using the ATR clamp to ensure good contact between the sample and the

crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Background: Collect a background spectrum of the empty ATR crystal before running the

sample.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of 4-oxoheptanoic acid (e.g., 1-10 µg/mL) in a suitable solvent

such as methanol or acetonitrile/water.

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide)

may be added to promote ionization.

Instrument Parameters (ESI-MS):

Ionization Mode: Positive or negative ion mode.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Capillary Voltage: 3-5 kV.

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent

system.

Mass Range: m/z 50-500.

Data Processing:

The mass spectrum will show the mass-to-charge ratios of the ions generated from the

sample.
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Identify the molecular ion and any adducts or fragments.

For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to

collision-induced dissociation (CID) to obtain fragmentation patterns for structural

elucidation.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectral analysis and the logical

relationship of the functional groups in 4-oxoheptanoic acid to its expected spectral features.
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Spectral Analysis Workflow for 4-Oxoheptanoic Acid

Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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A general workflow for the spectral analysis of a chemical compound.
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Correlation of Functional Groups to Spectral Features

Functional Groups

Expected Spectral Features

4-Oxoheptanoic Acid Structure

Carboxylic Acid
(-COOH)

Ketone
(-C=O)

Alkyl Chain
(-CH₂, -CH₃)

¹H NMR: Broad singlet (~10-12 ppm)
¹³C NMR: Signal at ~178 ppm

IR: Broad O-H stretch (3300-2500 cm⁻¹)
Strong C=O stretch (~1710 cm⁻¹) MS: Loss of -COOH (45 Da) ¹³C NMR: Signal at ~210 ppm IR: Strong C=O stretch (~1715 cm⁻¹) MS: Acylium ion fragments ¹H & ¹³C NMR: Signals in the

aliphatic region (0.9-2.8 ppm) IR: C-H stretches (2960-2850 cm⁻¹)

Click to download full resolution via product page

Logical relationship between functional groups and spectral signals.

To cite this document: BenchChem. [Spectral Analysis of 4-Oxoheptanoic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336091#4-oxoheptanoic-acid-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1336091?utm_src=pdf-body-img
https://www.benchchem.com/product/b1336091#4-oxoheptanoic-acid-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b1336091#4-oxoheptanoic-acid-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b1336091#4-oxoheptanoic-acid-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b1336091#4-oxoheptanoic-acid-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1336091?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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